

# Physical and chemical properties of dichloro(p-cymene)ruthenium(II) dimer

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## Compound of Interest

Compound Name: *Dichloro(p-cymene)ruthenium(II) dimer*

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## An In-depth Technical Guide to Dichloro(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **dichloro(p-cymene)ruthenium(II) dimer**. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and representative reactions, and visualizations of its structure and reaction pathways to facilitate a deeper understanding of this versatile organometallic compound.

## Core Physical and Chemical Properties

**Dichloro(p-cymene)ruthenium(II) dimer**, with the chemical formula  $[\text{RuCl}_2(\text{p-cymene})]_2$ , is a widely utilized precursor in organometallic chemistry and catalysis.<sup>[1]</sup> Its dimeric structure features two ruthenium centers bridged by two chloride ligands, with each ruthenium atom also coordinated to a p-cymene ligand and two terminal chloride ions. This arrangement results in a pseudo-octahedral or "three-legged piano-stool" geometry for each ruthenium center.<sup>[2]</sup> The compound is a red-coloured, diamagnetic solid.<sup>[3]</sup>

## Quantitative Data Summary

| Property          | Value  | References  |
|-------------------|--|-------------|
| Molecular Formula | C <sub>20</sub> H <sub>28</sub> Cl <sub>4</sub> Ru <sub>2</sub>  | [1][4]      |
| Molecular Weight  | 612.39 g/mol   | [5]         |
| Appearance        | Red-orange to red-brown or light yellow to brown solid/crystalline powder.   | [1][6][7]   |
| Melting Point     | 247.0-250.0 °C (decomposes)  | [3][4][6]   |
| Solubility        | Soluble in organic solvents like dichloromethane, ethanol, chloroform (sparingly), and ethyl acetate (sparingly). Insoluble in water.          | [1][8][9]   |
| Stability         | Stable under normal conditions, but sensitive to light. Should be stored in a cool, dry, and well-ventilated place away from oxidizing agents. | [9][10][11] |

## Molecular Structure and Spectroscopic Data

The structure of **dichloro(p-cymene)ruthenium(II) dimer** has been confirmed by single-crystal X-ray diffraction.[12] Spectroscopic techniques are routinely used for its characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H NMR spectrum displays characteristic signals for the p-cymene ligand protons. The aromatic protons typically appear as doublets in the 5-6 ppm region, shifted upfield compared to free p-cymene due to the shielding effect of the ruthenium atom.[2] The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the coordinated p-cymene ligand.[2][13]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic vibrational frequencies for the C-H and C=C stretching and bending modes of the p-cymene ligand.[2]

## Experimental Protocols

### Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer

A common and efficient method for the synthesis of **dichloro(p-cymene)ruthenium(II) dimer** involves the reaction of ruthenium(III) chloride trihydrate with  $\alpha$ -phellandrene in an alcohol solvent. During the reaction,  $\alpha$ -phellandrene isomerizes to form p-cymene, which then coordinates to the ruthenium center.<sup>[1][12]</sup>

Procedure:

- A mixture of ruthenium(III) chloride trihydrate and  $\alpha$ -phellandrene in ethanol is refluxed for several hours.<sup>[14]</sup>
- The solution's color changes to a deep dark red.<sup>[14]</sup>
- After reflux, the volume of the solution is reduced by boiling off the ethanol.<sup>[14]</sup>
- The concentrated solution is allowed to cool slowly to facilitate crystallization.<sup>[14]</sup>
- The resulting red-orange crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.<sup>[14][15]</sup>

### Typical Reaction: Monomerization with a Lewis Base

The chloride bridges in the dimer can be readily cleaved by Lewis bases to form monomeric adducts. A representative example is the reaction with triphenylphosphine ( $\text{PPh}_3$ ).<sup>[3]</sup>

Procedure:

- **Dichloro(p-cymene)ruthenium(II) dimer** is dissolved in a suitable solvent such as dichloromethane.
- Two equivalents of triphenylphosphine are added to the solution.
- The reaction mixture is stirred at room temperature, leading to the formation of the monomeric complex, (p-cymene) $\text{RuCl}_2(\text{PPh}_3)$ .<sup>[3]</sup>

## Chemical Reactivity and Applications

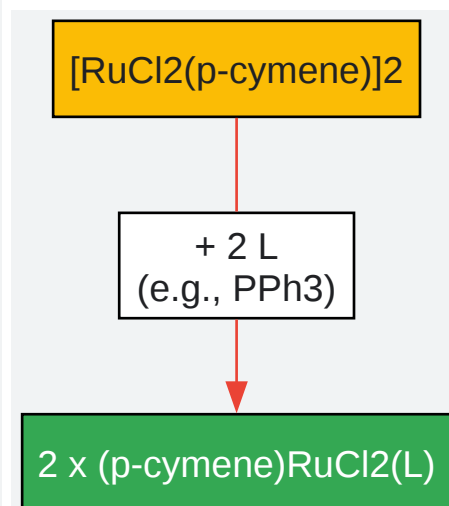
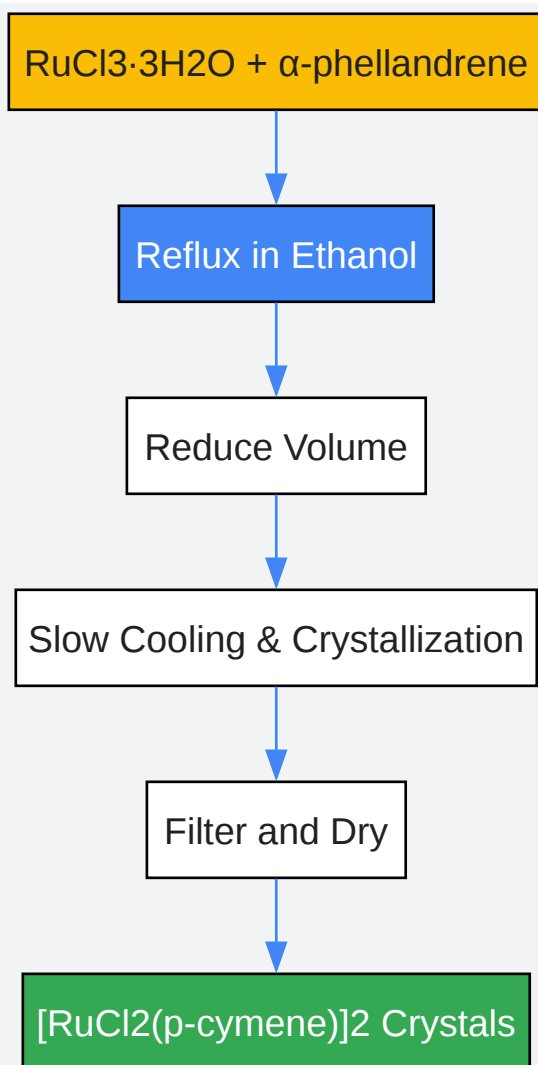
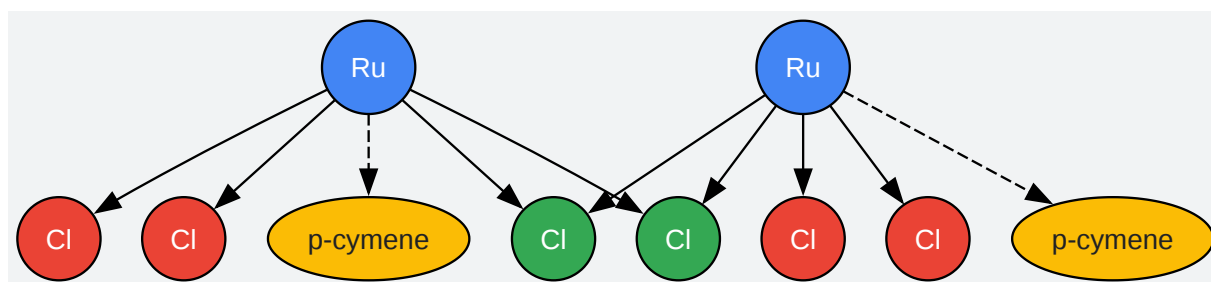
The lability of the chloride ligands makes **dichloro(p-cymene)ruthenium(II) dimer** a versatile starting material for the synthesis of a wide range of ruthenium complexes.<sup>[1]</sup> It readily reacts with nucleophiles such as amines, thiols, and carboxylic acids.<sup>[1]</sup>

This compound is a crucial precursor for various catalysts used in organic synthesis.<sup>[3][16]</sup> Key applications include:

- **Catalysis:** It is extensively used as a catalyst precursor for reactions such as transfer hydrogenation, hydrosilylation, and C-H bond activation.<sup>[3][6][16][17]</sup>
- **Drug Development:** Its derivatives are explored as potential therapeutic agents, including anticancer drugs.
- **Materials Science:** It finds use in the synthesis of advanced polymers and nanomaterials.<sup>[16]</sup>

## Visualizations

### Molecular Structure of Dichloro(p-cymene)ruthenium(II) Dimer



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